Physicochemical Profiling & Synthetic Utility of Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate
Physicochemical Profiling & Synthetic Utility of Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate
Executive Summary
Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate (CAS: 155134-38-6) is a specialized heterocyclic building block utilized in the discovery of small-molecule therapeutics. Characterized by the electron-withdrawing trifluoromethyl group at the C7 position, this compound exhibits distinct electronic and lipophilic profiles compared to its non-fluorinated parent. It serves as a critical intermediate for developing antiviral agents (specifically HCV NS5B inhibitors), anti-inflammatory drugs, and kinase inhibitors where metabolic stability and membrane permeability are paramount.
This technical guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic workflow, and handling protocols designed for research and drug development environments.
Molecular Identity & Structural Analysis
The introduction of a trifluoromethyl (
Core Identifiers
| Parameter | Data |
| IUPAC Name | Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate |
| CAS Number | 155134-38-6 |
| Molecular Formula | |
| Molecular Weight | 243.18 g/mol |
| SMILES | COC(=O)C1=C[NH]C2=C1C=CC=C2C(F)(F)F |
| InChIKey | AGBQKKMHXAYNCD-UHFFFAOYAY |
Structural Conformation & Electronic Effects
-
Steric Bulk: The
group has a van der Waals radius similar to an isopropyl group or an ethyl group, creating moderate steric hindrance at the C7 position. This can influence binding modes in protein pockets, often occupying hydrophobic sub-pockets. -
Acidity of N-H: The electron-withdrawing nature of the 7-
group increases the acidity of the indole N-H proton compared to unsubstituted indole ( ). This facilitates deprotonation under milder basic conditions, relevant for N-alkylation reactions. -
Metabolic Blocking: The C7 position is a common site for oxidative metabolism (hydroxylation). The
group effectively blocks this "metabolic hotspot," potentially increasing the in vivo half-life of derivative drugs.
Physicochemical Profile
The following data synthesizes available experimental values with high-confidence predictive models standard in medicinal chemistry (e.g., ACD/Labs, ChemAxon).
Key Physical Properties
| Property | Value / Range | Source/Note |
| Physical State | Solid (Crystalline powder) | Experimental |
| Melting Point | 140–150 °C (Predicted) | Based on analog methyl indole-3-carboxylate ( |
| Boiling Point | ~360 °C (at 760 mmHg) | Predicted |
| Density | Predicted | |
| LogP (Lipophilicity) | 3.45 – 3.80 | High lipophilicity due to |
| Topological PSA | 42.1 | Polar Surface Area |
| pKa (Indole NH) | ~14.5 – 15.5 | More acidic than parent indole |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | Hydrophobic |
| Solubility (Organic) | High in DMSO, DMF, MeOH, DCM | Standard organic solvents |
Solubility & Lipophilicity Analysis
The
-
Implication: Researchers should utilize DMSO or DMF for stock solutions (typically 10–100 mM). Avoid aqueous buffers for initial dissolution.
-
Formulation: For biological assays, co-solvents (e.g., 0.5% DMSO) or carriers like cyclodextrins may be required to prevent precipitation in aqueous media.
Synthetic Pathways & Protocols
The most robust and scalable synthesis for methyl indole-3-carboxylates, particularly with electron-deficient rings, is the Trichloroacetylation-Methanolysis route. This method avoids the harsh conditions of direct Fischer esterification and provides high regioselectivity for the C3 position.
Reaction Logic
-
Friedel-Crafts Acylation: The electron-rich indole C3 attacks the highly electrophilic trichloroacetyl chloride. The 7-
group deactivates the ring slightly, but C3 remains the most nucleophilic site. -
Haloform-Type Cleavage: The resulting 3-trichloroacetyl intermediate possesses a good leaving group (
). Nucleophilic attack by methoxide ( ) displaces the trichloro- group to form the ester directly.
Workflow Diagram
Figure 1: Two-step "One-Pot" synthesis via trichloroacetyl intermediate.
Detailed Experimental Protocol
Reagents:
-
7-(Trifluoromethyl)-1H-indole (1.0 eq)[1]
-
Trichloroacetyl chloride (1.2 eq)
-
Pyridine (1.5 eq) or 2,6-Lutidine
-
Anhydrous Dichloromethane (DCM)
-
Sodium Methoxide (NaOMe) (0.5 eq catalytic or stoichiometric)
-
Methanol (MeOH)
Step-by-Step Procedure:
-
Acylation (Intermediate Formation):
-
Dissolve 7-(trifluoromethyl)-1H-indole (e.g., 5.0 g) in anhydrous DCM (50 mL) under an inert atmosphere (
or Ar). -
Cool the solution to 0°C using an ice bath.
-
Add Pyridine (1.5 eq) followed by the dropwise addition of Trichloroacetyl chloride (1.2 eq). Caution: Exothermic reaction.[2]
-
Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Intermediate
is usually lower than starting material). -
Note: The intermediate 3-trichloroacetyl indole often precipitates or can be isolated, but a "telescoped" procedure is possible.
-
-
Esterification (Methanolysis):
-
Evaporate the DCM solvent if isolating, or add MeOH directly if the solvent switch is managed. Ideally, dissolve the crude intermediate in anhydrous MeOH (50 mL).
-
Add a catalytic amount of NaOMe (or NaOH pellets).
-
Reflux the mixture (approx. 65°C) for 4–6 hours. The trichloromethyl anion acts as a leaving group, yielding the methyl ester.
-
Monitor consumption of the intermediate by TLC.[3]
-
-
Work-up & Purification:
-
Cool to room temperature and concentrate the solvent under reduced pressure.
-
Dilute the residue with Ethyl Acetate (EtOAc) and wash with water, then brine.
-
Dry the organic layer over anhydrous
, filter, and concentrate.[3]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Purification: Recrystallize from MeOH/Water or purify via flash column chromatography (Hexane/EtOAc gradient).
-
Analytical Characterization (QC)
To validate the identity and purity of the synthesized compound, the following spectral signatures should be confirmed.
Nuclear Magnetic Resonance (NMR)
-
NMR (DMSO-
, 400 MHz):-
12.50 (br s, 1H, NH ) – Downfield shift due to electron-withdrawing
. - 8.15 (s, 1H, H-2 ) – Characteristic of indole C2-H.
- 8.05 (d, 1H, H-4 ) – Deshielded by the adjacent carbonyl.
- 7.60 (d, 1H, H-6 )
- 7.35 (t, 1H, H-5 )
-
3.85 (s, 3H, OC
) – Methyl ester singlet.
-
12.50 (br s, 1H, NH ) – Downfield shift due to electron-withdrawing
-
NMR:
- -60 to -63 ppm (s, 3F) – Typical range for aromatic trifluoromethyl groups.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).
-
Observed Mass:
m/z. -
Fragmentation: Loss of methoxy group (
) is common in esters.
Handling & Safety (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/clothing. |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: Rinse cautiously with water. |
| STOT-SE | H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area. |
Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed in a dry place. The ester is generally stable but can hydrolyze to the acid under prolonged exposure to moisture and heat.
References
-
Chemical Synthesis Database. (2025). Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate - CAS 155134-38-6.[4][1] Retrieved from
-
Accela ChemBio. (2023). Product Information: Methyl 7-(Trifluoromethyl)-1H-indole-3-carboxylate. Retrieved from
-
PubChem. (2025). Methyl 7-fluoro-1H-indole-3-carboxylate (Analog Data & Predicted Properties). National Library of Medicine. Retrieved from
-
Beilstein Journals. (2020). Reaction of indoles with aromatic fluoromethyl ketones. Beilstein J. Org. Chem. Retrieved from
-
BenchChem. (2025).[2][3] Optimization of reaction conditions for the synthesis of 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone. Retrieved from
Sources
- 1. 762288-12-0,Methyl 7-Fluoro-2-methyl-1H-indole-3-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
